molecular formula C6H4N2O3 B12345522 5-Methylidene-4-nitropyridin-2-one

5-Methylidene-4-nitropyridin-2-one

Cat. No.: B12345522
M. Wt: 152.11 g/mol
InChI Key: MEIZJIQDYXRLGL-UHFFFAOYSA-N
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Description

5-Methylidene-4-nitropyridin-2-one is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methylidene group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-4-nitropyridin-2-one typically involves the nitration of 5-methylidene-2-pyridone. One common method includes the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure . Another approach involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-4-nitropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methylidene-4-nitropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo recyclization reactions to form pyrazole derivatives, which may exhibit biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form various derivatives suggests its potential for diverse applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylidene-4-nitropyridin-2-one is unique due to the presence of both a nitro group and a methylidene group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

5-methylidene-4-nitropyridin-2-one

InChI

InChI=1S/C6H4N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H2

InChI Key

MEIZJIQDYXRLGL-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)C=C1[N+](=O)[O-]

Origin of Product

United States

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